molecular formula C22H29N5O B10867064 7-benzyl-5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-benzyl-5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10867064
M. Wt: 379.5 g/mol
InChI Key: SLFCEJAXXSRTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzyl, dimethyl, and morpholinopropyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyrimidine precursors with substituted pyrroles. The reaction conditions often involve the use of catalysts such as CuCl and 6-methylpicolinic acid, which facilitate the formation of the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave-assisted reactions and Cu-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, NaClO2, TEMPO.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE stands out due to its specific substituents, which enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

7-benzyl-5,6-dimethyl-3-(3-morpholin-4-ylpropyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C22H29N5O/c1-17-18(2)27(15-19-7-4-3-5-8-19)22-20(17)21(23)26(16-24-22)10-6-9-25-11-13-28-14-12-25/h3-5,7-8,16,23H,6,9-15H2,1-2H3

InChI Key

SLFCEJAXXSRTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3CCOCC3)CC4=CC=CC=C4)C

Origin of Product

United States

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